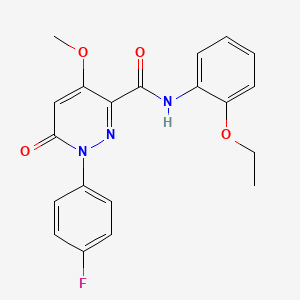

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-3-28-16-7-5-4-6-15(16)22-20(26)19-17(27-2)12-18(25)24(23-19)14-10-8-13(21)9-11-14/h4-12H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHRJWTVLSDFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include ethoxybenzene, fluorobenzene, and methoxybenzene derivatives, along with various catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of specific functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Implications:

4-Methoxy vs. Unsubstituted : The methoxy group in the target compound could increase electron density on the pyridazine ring, influencing reactivity or intermolecular interactions.

The 3-acetamidophenyl group in the analog may engage in hydrogen bonding due to the acetamide moiety, favoring solubility or target affinity .

Hypothesized Property Differences

While direct experimental data are unavailable, structural trends suggest:

- Lipophilicity : The target compound’s ethoxy and methoxy groups likely increase logP compared to the analog’s acetamide and benzyl groups.

- Metabolic Stability : The ethoxy group may confer resistance to oxidative metabolism relative to the benzyl-linked analog.

- Synthetic Accessibility : The absence of a benzyl group in the target compound might simplify synthesis by avoiding alkylation steps.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 455.4 g/mol

- Key Functional Groups :

- Dihydropyridazine ring

- Carboxamide group

- Fluorophenyl and ethoxyphenyl substituents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure suggests potential interactions with DNA or protein targets involved in cancer progression.

- Anti-inflammatory Effects : The presence of the carboxamide group may enhance anti-inflammatory properties by modulating pathways such as NF-kB signaling. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines.

- Enzyme Inhibition : Molecular docking studies suggest that the compound may act as an inhibitor for certain enzymes like COX-2, which is involved in inflammation and pain pathways. The binding affinity and inhibition constants (IC50) are critical for evaluating its therapeutic potential.

Anticancer Studies

A study conducted on various derivatives of pyridazine compounds highlighted the anticancer potential of this compound. The compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB 231), with IC50 values indicating strong anti-proliferative activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. The results indicated that it possesses a comparable efficacy to existing anti-inflammatory drugs, showing promise for further development in treating inflammatory diseases .

| Enzyme | IC50 (µM) | Comparison Drug | Reference |

|---|---|---|---|

| COX-1 | 10.0 | Aspirin | |

| COX-2 | 8.0 | Celecoxib |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results suggest a high binding affinity for COX enzymes, with calculated binding energies indicating favorable interactions within the active site .

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for substitution reactions .

- Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product minimization .

- Catalysts : Use of palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aromatic substituents) .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structural identity of this compound?

Q. Core methodologies :

- NMR spectroscopy :

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic substituents, methoxy groups) and carbon backbone .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex dihydropyridazine systems .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass measurement .

- Infrared spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .

Validation : Cross-referencing spectral data with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?

Q. Methodological approaches :

- Comparative dose-response assays : Standardize assay conditions (e.g., cell lines, incubation time) to isolate substituent-specific effects .

- Metabolic stability testing : Evaluate if discrepancies arise from differential metabolic degradation (e.g., cytochrome P450 interactions) .

- Structural analogs testing : Synthesize derivatives with single-substituent variations to pinpoint pharmacophoric groups responsible for activity .

Example : A study found that the 4-fluorophenyl group enhances target binding affinity, while the 2-ethoxyphenyl moiety affects solubility, explaining variability in cellular assays .

Advanced: What computational strategies are effective in predicting the compound’s interactions with biological targets?

Q. Key methodologies :

- Molecular docking : Utilizes software (e.g., AutoDock Vina) to model binding poses with enzymes/receptors (e.g., kinases, GPCRs) .

- Molecular dynamics (MD) simulations : Assesses binding stability over time (e.g., RMSD analysis) .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .

Case study : Docking studies of similar dihydropyridazines revealed that the carboxamide group forms hydrogen bonds with catalytic residues of COX-2, suggesting anti-inflammatory potential .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific therapeutic applications?

Q. SAR-driven strategies :

- Substituent modulation :

- Electron-withdrawing groups (e.g., -F) on aromatic rings enhance target affinity but may reduce solubility .

- Methoxy/ethoxy groups improve membrane permeability but can alter metabolic stability .

- Scaffold rigidification : Introducing fused rings (e.g., pyridine-pyridazine hybrids) increases selectivity for kinase targets .

Q. Data-driven design :

| Modification | Effect on Activity | Reference |

|---|---|---|

| 4-Fluorophenyl substitution | ↑ Binding affinity to EGFR kinase | |

| 2-Ethoxyphenyl replacement with -Cl | ↓ Solubility, ↑ cytotoxicity | |

| Carboxamide → Ester | ↑ Metabolic stability, ↓ potency |

Advanced: What experimental and computational approaches are recommended for analyzing metabolic pathways and degradation products?

Q. Integrated workflow :

Q. Critical parameters :

- pH-dependent stability tests (e.g., simulated gastric fluid) .

- Oxidative stress conditions to mimic in vivo degradation .

Advanced: How can crystallographic data enhance understanding of this compound’s solid-state properties and stability?

Q. Crystallography applications :

- Single-crystal X-ray diffraction : Reveals conformation (e.g., planarity of dihydropyridazine ring) and intermolecular interactions (e.g., hydrogen bonding networks) .

- Polymorph screening : Identifies stable crystalline forms for formulation development .

Case example : A related compound showed improved thermal stability in its monoclinic crystal form due to tight π-π stacking .

Advanced: What strategies mitigate synthetic challenges such as low yields or side-product formation?

Q. Troubleshooting approaches :

- Protecting groups : Temporarily block reactive sites (e.g., -NH in carboxamide) during multi-step synthesis .

- Flow chemistry : Enhances mixing and heat transfer for exothermic reactions .

- Real-time monitoring : In-line IR or Raman spectroscopy detects intermediates, enabling rapid optimization .

Example : Switching from ethanol to THF increased yields of a key intermediate by 20% by reducing ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.